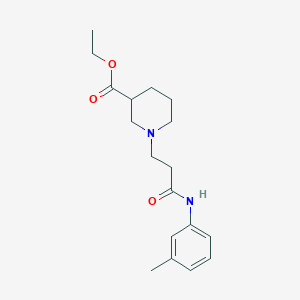
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester, commonly known as MTPEE, is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MTPEE is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of MTPEE is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain. MTPEE has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MTPEE has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anticonvulsant activity and to have potential antitumor and antiviral activities. MTPEE has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
MTPEE is a versatile molecule that can be synthesized using various methods, making it easily accessible for research purposes. It has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, the limitations of MTPEE include its relatively low potency compared to other compounds with similar activities, and its limited selectivity for specific targets.
将来の方向性
There are several future directions for the research of MTPEE. One potential direction is the synthesis of novel derivatives of MTPEE with improved potency and selectivity. Another direction is the investigation of the potential antiviral activity of MTPEE and its derivatives against emerging viral infections. Additionally, the development of MTPEE-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics in vivo are also potential future directions for research.
Conclusion:
In conclusion, MTPEE is a versatile molecule with potential applications in the field of medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MTPEE and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
合成法
MTPEE can be synthesized using various methods, including the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with thionyl chloride followed by the reaction with ethanol. The yield and purity of the final product depend on the reaction conditions and the purity of the starting materials.
科学的研究の応用
MTPEE has a wide range of scientific research applications, including its use as a building block for the synthesis of various piperidine derivatives with potential biological activities. It has been used as a precursor for the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities. MTPEE has also been used as a starting material for the synthesis of compounds with potential antitumor and antiviral activities.
特性
製品名 |
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)15-7-5-10-20(13-15)11-9-17(21)19-16-8-4-6-14(2)12-16/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) |
InChIキー |
NSJXBABFOYQLBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
正規SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)


![3-[(cyclopropylmethyl)(propyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248064.png)
![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)
![1-[3-(3,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248066.png)
![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248072.png)


![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248076.png)



![3-[benzyl(methyl)amino]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B248083.png)